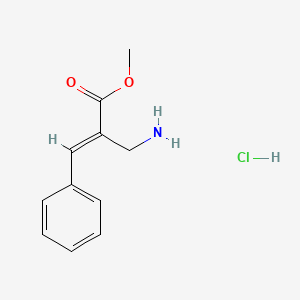

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride

Descripción general

Descripción

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is an organic compound with a complex structure that includes an ester, an amine, and a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride typically involves the reaction of methyl acrylate with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is a compound with applications spanning medicinal chemistry, polymer science, materials science, and biological studies.

Scientific Research Applications

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Polymer Science: It can be used as a monomer or comonomer in producing polymers with specific properties.

- Materials Science: It is utilized in developing advanced materials with unique chemical and physical characteristics.

- Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. The aminomethyl group can form hydrogen bonds, and the chlorophenyl group may participate in hydrophobic interactions, modulating the activity of enzymes, receptors, or other proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest anticancer properties, with evaluations focusing on its ability to inhibit cancer cell proliferation in various cancer models. The mechanism may involve inducing apoptosis in cancer cells, though further research is necessary to elucidate specific pathways. Santacruzamate A derivatives have been studied for anticancer activity in acute myeloid leukemia (AML) cells . One such derivative exhibited concentration-dependent induction of apoptosis in AML cells and showed a synergistic anti-AML effect when combined with Venetoclax, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy: Studies examining the antibacterial properties of Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined through serial dilution methods, suggesting a promising profile for future antibiotic development.

- Anticancer Screening: Experimental setups involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, evidenced by increased Annexin V staining and caspase activation assays.

Mecanismo De Acción

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(aminomethyl)benzoate hydrochloride

- Methyl 2-(aminomethyl)benzoate hydrochloride

Uniqueness

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is unique due to its specific structural features, such as the presence of both an ester and an amine group, which allow for a diverse range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.

Actividad Biológica

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derivative of phenylacrylic acid, characterized by the presence of an aminomethyl group. Its chemical structure can be represented as follows:

This compound is soluble in polar solvents and exhibits properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, potentially impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following:

- Inhibition of Cell Proliferation : The compound showed a dose-dependent reduction in cell viability across several cancer types, including breast and colorectal cancers.

- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis in treated cells, marked by elevated levels of cleaved caspase-3 and PARP.

| Cell Line | IC50 (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 40 |

| HCT116 (Colorectal) | 10 | 50 |

| HeLa (Cervical) | 20 | 35 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro assays showed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

- Antifungal Activity : The compound also exhibited antifungal effects against Candida albicans, with an MIC value of 25 µg/mL.

Case Studies

- Combination Therapy : A recent clinical study explored the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced therapeutic outcomes in patients with refractory cancers, suggesting a synergistic effect.

- Safety Profile : Toxicological studies conducted on animal models revealed that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed during the treatment period.

Research Findings

Multiple studies have contributed to understanding the biological activity of this compound:

- In Silico Studies : Molecular docking simulations have identified potential binding sites on target proteins, supporting its role as a competitive inhibitor.

- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, though further research is needed to fully elucidate its metabolism and excretion pathways.

Propiedades

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCRQWWWZQEEML-HCUGZAAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.